

What is the chemical structure of beta-Carotene-d8?

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Technical Guide to β-Carotene-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated analog of β -carotene, β -Carotene-d8. It details its chemical structure, physicochemical properties, and its application in metabolic research, particularly as a stable isotope tracer. The methodologies for its synthesis and analysis are also presented to support its use in experimental settings.

Chemical Structure and Physicochemical Properties

β-Carotene-d8 is a deuterated form of β-carotene, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard and tracer in metabolic studies, allowing it to be distinguished from endogenous β-carotene.[1][2][3] The specific labeling pattern for the synthesized 10,10',19,19,19',19',19',2H8-β-carotene makes it a valuable tool for human metabolism studies.[4]

Below is a diagram illustrating the chemical structure of β -Carotene-d8, highlighting the positions of the deuterium atoms.

Caption: Chemical structure of 10,10',19,19,19',19',19',19'-β-Carotene-d8.

Table 1: Physicochemical Properties of β-Carotene-d8



Property	Value	Reference
Chemical Formula	C40H48D8	[1]
Molecular Weight	544.92 g/mol	[1]
CAS Number	53163-44-3	[1]
Appearance	Dark orange crystals	[5]
Melting Point	183 °C (decomposes)	[5]
Solubility	Soluble in carbon disulfide, benzene, chloroform, and ethanol. Insoluble in water and glycerin.	[5]
Storage	Store at -80°C, protected from light, and under a nitrogen atmosphere.	[1]

Experimental Protocols

β-Carotene-d8 is primarily utilized in studies of carotenoid metabolism.[3][6] Its synthesis and subsequent analysis in biological matrices require specific and sensitive protocols.

A common method for synthesizing symmetrically labeled β -carotene-d8 involves a double Wittig condensation. This C15 + C10 + C15 = C40 approach ensures the specific placement of deuterium atoms.[4]

Methodology:

- Preparation of the C10 Dialdehyde: The synthesis starts with the preparation of 2,7-dimethyl-2,4,6-octatrienedial, which serves as the central C10 unit.
- Synthesis of the Deuterated Wittig Salt: The C15 phosphonium salt, 9,9,9,10-2H4-β-ionylidene ethanol, is synthesized. The deuterium labels are introduced at this stage.
- Wittig Reaction: The C10 dialdehyde is reacted with two equivalents of the deuterated C15 Wittig salt. This double condensation reaction forms the C40 backbone of β-carotene with



deuterium atoms at the 10, 10', 19, 19, 19, 19', 19', and 19' positions.[4]

 Purification: The resulting β-carotene-d8 is purified using techniques such as column chromatography to separate it from reaction byproducts and unreacted starting materials.
Thin-layer chromatography can be used to monitor the reaction progress.[6]

A sensitive and robust liquid chromatography-mass spectrometry (LC/MS) method has been developed for the quantification of β-carotene-d8 and its metabolites in human plasma.[3][7] This method is crucial for pharmacokinetic and metabolic studies.

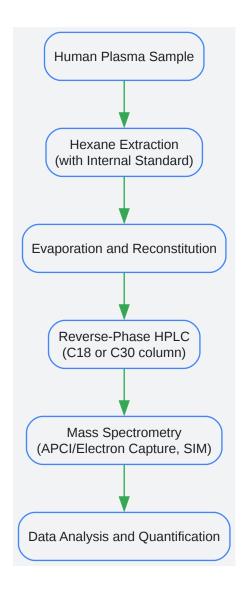
Methodology:

- Sample Preparation:
 - Carotenoids are extracted from plasma (e.g., 30 μL) into hexane.
 - This simple extraction avoids saponification, thus preserving the integrity of retinyl esters, which are key metabolites.[3]
 - A C40-β-carotene or ¹³C-β-carotene can be used as an internal standard.[3][7]
- Liquid Chromatography (LC):
 - The hexane extract is separated using reverse-phase high-performance liquid chromatography (HPLC).
 - A C18 or C30 column is typically used for the separation of carotenoids.[3][7]
- Mass Spectrometry (MS):
 - The HPLC effluent is introduced into the mass spectrometer, often via a particle beam interface.[7]
 - Negative atmospheric pressure chemical ionization (APCI) or electron capture ionization in the negative-ion mode is used.[3][7]
 - Detection is performed using selected ion monitoring (SIM) to enhance sensitivity and specificity for β-carotene-d8 and its metabolites.[7]



The limit of detection for this method is in the range of 0.3 ng (approximately 0.6 pmol) for β -carotene.[7]

The following diagram illustrates the general workflow for the LC/MS analysis of β -carotene-d8 in plasma.



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Caption: General workflow for the LC/MS analysis of β -Carotene-d8.

Applications in Research

The primary application of β -Carotene-d8 is as a tracer in studies of carotenoid absorption, metabolism, and vitamin A formation in humans.[3][4] By administering a known dose of β -



Carotene-d8, researchers can track its fate in the body, distinguishing it from the background levels of unlabeled β-carotene from the diet.[3] This allows for precise measurements of bioavailability, conversion to retinol (vitamin A), and tissue distribution. Deuteration can also potentially affect the pharmacokinetic and metabolic profiles of molecules, which is an area of interest in drug development.[1][2]

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- To cite this document: BenchChem. [What is the chemical structure of beta-Carotene-d8?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139026#what-is-the-chemical-structure-of-beta-carotene-d8]

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